2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Description

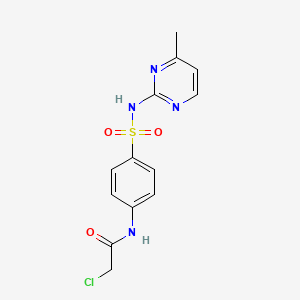

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (CAS: 104246-28-8) is a sulfonamide-acetamide hybrid compound with the molecular formula C₁₂H₁₁ClN₄O₃S and a molecular weight of 326.76 g/mol . Its structure features a 4-methylpyrimidin-2-yl sulfamoyl group attached to a phenyl ring, which is further substituted with a chloroacetamide moiety.

Properties

IUPAC Name |

2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3S/c1-9-6-7-15-13(16-9)18-22(20,21)11-4-2-10(3-5-11)17-12(19)8-14/h2-7H,8H2,1H3,(H,17,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAHDTQCEXGEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-methylpyrimidine-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a chemical compound with a complex structure featuring a chloro group, a pyrimidine derivative, and a sulfonamide moiety. It has potential applications in medicinal chemistry, especially in developing therapeutics that target various biological pathways. The compound's chemical reactivity is due to its functional groups, as the chloro group can undergo nucleophilic substitution reactions, and the sulfonamide can participate in electrophilic aromatic substitution reactions. These properties allow for further modification, which can enhance its biological activity or alter its pharmacokinetic properties.

Scientific Research Applications

- Anticancer Research: Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase IX. This enzyme is involved in tumor growth and metastasis, making this compound a candidate for anti-cancer therapies. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, showcasing its potential as an anti-cancer agent.

- Enzyme Inhibition: Interaction studies have focused on its binding affinity to carbonic anhydrase IX. Molecular docking studies suggest that it forms favorable interactions within the enzyme's active site, which may explain its potent inhibitory effects. These studies help elucidate the mechanism by which this compound exerts its biological activity.

- Synthesis of Novel Derivatives: It is used in the synthesis of 2-anilinopyrimidines, including novel derivatives, from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions.

- Biological Activities: Phenoxy acids and their derivatives, which are related to this compound, are associated with a variety of biological activities such as herbicidal, anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral activity.

Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Acetylsulfamerazine | Contains a similar sulfonamide moiety | Antibacterial properties | Lacks the chloro and pyrimidine groups |

| Sulfadiazine | Sulfonamide derivative with a pyrimidine ring | Antimicrobial activity | More established in clinical use |

| Acetazolamide | Carbonic anhydrase inhibitor | Used for glaucoma treatment | Different core structure but similar mechanism |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide, highlighting differences in substituents, physical properties, and applications:

Key Observations:

Substituent Effects on Physical Properties :

- Bulky substituents (e.g., 2,6-dichlorophenyl in Compound 8 ) correlate with higher melting points (168–173°C) compared to simpler analogs like N-(4-fluorophenyl)-2-chloroacetamide .

- The 4-methylpyrimidin-2-yl group in the target compound may enhance solubility and metabolic stability compared to thiazole or fluorophenyl analogs .

Synthetic Yields :

- The target compound’s analogs exhibit yields ranging from 65% (thiazole derivative ) to 72.5% (Compound 13 in ), suggesting that steric and electronic factors influence reaction efficiency.

Biological Activity :

- Sulfonamide-acetamide hybrids are frequently explored for enzyme inhibition (e.g., urease in ) and anticancer activity (e.g., thiazole derivatives in ). The target compound’s 4-methylpyrimidinyl group may modulate selectivity for specific biological targets.

Structural Diversity :

- Replacement of the pyrimidinyl group with thiazole ( ) or pyridine ( ) alters hydrogen-bonding capacity and electronic properties, impacting interactions with enzymes or receptors.

Biological Activity

2-Chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex chemical compound recognized for its potential therapeutic applications, particularly in oncology. The compound features a chloro group, a pyrimidine derivative, and a sulfonamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5O3S, with a molecular weight of approximately 434.87 g/mol. The presence of functional groups such as the chloro group and sulfonamide enhances its reactivity and biological potential.

Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme implicated in tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor proliferation and enhanced apoptosis in cancer cell lines. Molecular docking studies suggest that this compound forms favorable interactions within the active site of CA IX, explaining its potent inhibitory effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-cancer activity : Demonstrated through apoptosis induction in various cancer cell lines.

- Enzyme inhibition : Particularly against carbonic anhydrase IX.

- Potential anti-inflammatory properties : Related to its structural similarity with other sulfonamide compounds.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chloro group, pyrimidine derivative, sulfonamide moiety | CA IX inhibitor, anti-cancer | Induces apoptosis in cancer cell lines |

| N-Acetylsulfamerazine | Similar sulfonamide moiety | Antibacterial properties | Lacks chloro and pyrimidine groups |

| Sulfadiazine | Sulfonamide derivative with a pyrimidine ring | Antimicrobial activity | More established in clinical use |

| Acetazolamide | Carbonic anhydrase inhibitor | Used for glaucoma treatment | Different core structure but similar mechanism |

Case Studies and Research Findings

- In vitro Studies : In vitro assays have shown that this compound can effectively inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells when compared to standard chemotherapeutic agents like 5-fluorouracil.

- Molecular Docking Studies : Computational studies reveal that the compound binds effectively to the active site of CA IX, suggesting a strong potential for therapeutic development aimed at targeting tumors that express this enzyme.

- Synthesis and Derivatization : The synthesis involves multiple steps that can be optimized for yield and purity. The ability to modify its structure may enhance its pharmacokinetic properties and biological activity further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.